1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C18H16N2O. It is a member of the pyrazole family, characterized by a pyrazole ring substituted with tolyl groups at the 1 and 3 positions and an aldehyde group at the 4 position.
Preparation Methods
The synthesis of 1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds. One common method includes the cyclization of 1-m-tolyl-3-p-tolyl-1H-pyrazole with formylating agents under controlled conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazole ring and tolyl groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a tolyl group at the 1 position.
1-o-Tolyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a tolyl group at the 1 position and no substitution at the 3 position.
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group at the 3 position instead of a tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H16N2O |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C18H16N2O/c1-13-6-8-15(9-7-13)18-16(12-21)11-20(19-18)17-5-3-4-14(2)10-17/h3-12H,1-2H3 |
InChI Key |
RFPCVEHDIASNMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.